Defactinib hydrochloride
CAS No.: 1073160-26-5
Cat. No.: VC0001670
Molecular Formula: C20H22ClF3N8O3S
Molecular Weight: 547.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1073160-26-5 |
---|---|
Molecular Formula | C20H22ClF3N8O3S |
Molecular Weight | 547.0 g/mol |
IUPAC Name | N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride |
Standard InChI | InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H |
Standard InChI Key | RCHQNUQAHJNRBY-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl |
Canonical SMILES | CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl |
Chemical and Pharmacological Properties
Structural Characteristics
Defactinib hydrochloride is a benzamide derivative with a stereochemically achiral structure. Its SMILES notation is Cl.CNC(=O)C1=CC=C(NC2=NC=C(C(NCC3=NC=CN=C3N(C)S(C)(=O)=O)=N2)C(F)(F)F)C=C1
, and its InChI key is RCHQNUQAHJNRBY-UHFFFAOYSA-N
. The hydrochloride salt enhances solubility, critical for oral bioavailability.
Table 1: Molecular Properties of Defactinib Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₁F₃N₈O₃S·ClH |
Molecular Weight | 546.954 g/mol |
CAS Number | 1073160-26-5 |
Solubility | DMSO: 30 mg/mL; H₂O: Insoluble |
Storage Conditions | 4°C (sealed, dry) |
Mechanism of Action
Defactinib inhibits FAK phosphorylation at tyrosine residue 397 (Tyr397), disrupting downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT. This dual inhibition reduces tumor cell migration, proliferation, and angiogenesis . Preclinical models demonstrate that defactinib (25 mg/kg twice daily) decreases phosphorylated FAK (pFAK) levels by >50% within 3 hours, with effects reversing after 24 hours .
Preclinical Development
In Vitro Studies
In taxane-resistant ovarian cancer cell lines, defactinib reduced AKT and YB-1 protein levels via reverse-phase protein array (RPPA) analysis. Dose-dependent inhibition of pFAK (Tyr397) was observed across multiple cell lines (IC₅₀ < 0.6 nM for FAK and PYK2) .
In Vivo Efficacy
In murine xenograft models:
-
HeyA8 Ovarian Cancer: Paclitaxel (PTX) monotherapy reduced tumor weight by 87.4%, while defactinib combination therapy achieved 97.9% reduction (P = 0.05 vs. PTX) .
-
SKOV3ip1 Model: Combination therapy with PTX yielded a 92.7% decrease in tumor weight (P < 0.001 vs. PTX alone) .
Clinical Development
Phase I Trials
A phase I dose-escalation study established 400 mg twice daily as the recommended phase II dose, with no maximum tolerated dose identified. Pharmacokinetic analysis showed steady-state plasma concentrations of 1,200 ng/mL .
NF2-Mutant Cancers
An ongoing phase II trial (NCT04665206) evaluates defactinib in patients with advanced NF2-mutant tumors. Eligibility requires prior progression on MATCH Protocol therapies, with exclusion criteria including Gilbert’s syndrome or prior FAK inhibitor exposure .
Table 2: Select Clinical Trials of Defactinib Hydrochloride
Indication | Phase | Enrollment | Key Findings | Source |
---|---|---|---|---|
KRAS-Mutant NSCLC | II | 55 | 12-week PFS: 28%; mPFS: 45d | |
NF2-Mutant Solid Tumors | II | Recruiting | Primary endpoint: ORR | |
Ovarian Cancer | I/II | - | NDA submitted (2024) |
Adverse Event Profile
Common adverse events (grade 1–2) include:
-
Fatigue (54%)
-
Nausea (38%)
-
Unconjugated hyperbilirubinemia (32%) .
Grade ≥3 events occurred in 9% of patients, primarily asymptomatic bilirubin elevation .
Regulatory Status and Future Directions
Orphan Drug Designations
Defactinib holds orphan status for:
-
Ovarian cancer (FDA, 2024)
-
Malignant pleural mesothelioma (EMA, 2023)
Combination Therapies
Current trials investigate defactinib with avutometinib (MEK inhibitor) in recurrent low-grade serous ovarian cancer, showing a 45% objective response rate in phase I/II studies .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume